molecular formula C17H20O6S B589688 (R)-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol CAS No. 833353-09-6

(R)-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol

Cat. No.: B589688
CAS No.: 833353-09-6
M. Wt: 352.401
InChI Key: KRMDPFKZWGKXAY-HNNXBMFYSA-N
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Description

(R)-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol is a chiral benzylic alcohol derivative designed for use as a key synthetic intermediate in advanced organic synthesis. The 3,4-dimethoxyphenyl group is a common structural motif in bioactive molecules and functional materials, often acting as an electron-donating group . The para-toluenesulfonyl (tosyl) ester group is an excellent leaving group, making this compound a versatile electrophile for nucleophilic substitution reactions, including the formation of ether linkages . This allows researchers to readily incorporate the chiral phenethanol scaffold into more complex architectures. Compounds featuring the 1-(3,4-dimethoxyphenyl)ethanol structure are recognized as valuable starting materials for the preparation of insecticide synergists and other active compounds . The chiral (R)-enantiomer provided here enables the development of stereoselective syntheses, which is critical in pharmaceutical and agrochemical research. This product is intended for use in method development, chemical biology, and materials science research. It is supplied as a high-purity solid for research purposes only. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Properties

IUPAC Name

[(2R)-2-(3,4-dimethoxyphenyl)-2-hydroxyethyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6S/c1-12-4-7-14(8-5-12)24(19,20)23-11-15(18)13-6-9-16(21-2)17(10-13)22-3/h4-10,15,18H,11H2,1-3H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMDPFKZWGKXAY-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C2=CC(=C(C=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C2=CC(=C(C=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The cornerstone of synthesizing (R)-1-(3,4-dimethoxyphenyl)-2-(tosyloxy)ethanol lies in the selective tosylation of the vicinal diol precursor. A widely cited method involves the reaction of (1R)-1-(3,4-dimethoxyphenyl)-1,2-ethanediol with p-toluenesulfonyl chloride (tosyl chloride) in dichloromethane (DCM) at 0°C, using pyridine as a base . The protocol, adapted from Aratikatla et al. (2017), proceeds as follows:

  • Reagent Stoichiometry and Temperature Control :
    A molar ratio of 1:2:10 (diol:tosyl chloride:pyridine) ensures selective monotosylation. The excess pyridine neutralizes HCl generated during the reaction, preventing acid-catalyzed side reactions such as ether formation or ditosylation . Maintaining the temperature at 0°C is critical to suppress competing pathways, as higher temperatures may lead to over-tosylation or racemization.

  • Reaction Monitoring and Work-up :
    After 3–4 hours, thin-layer chromatography (TLC) confirms reaction completion. The mixture is quenched with 10% HCl at 0°C to protonate residual pyridine, followed by extraction with ethyl acetate (3 × 20 mL). The organic phase is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure .

  • Purification and Yield :
    Silica gel chromatography using a 2:3 ethyl acetate/petroleum ether mixture affords the monotosylated product in 75–90% yield . The high yield underscores the efficiency of this method, though the necessity for chromatographic purification highlights challenges in achieving complete selectivity.

Parameter Condition
SolventDichloromethane (DCM)
Temperature0°C
Molar Ratio (Diol:TosylCl)1:2
BasePyridine (10 equiv)
Reaction Time3–4 hours
PurificationSilica gel chromatography
Yield75–90%

Precursor Synthesis: Hydrogenation of 3,4-Dimethoxyacetophenone

Although the diol precursor’s synthesis falls outside the scope of this report, a patent by Rylander et al. highlights the catalytic hydrogenation of 3,4-dimethoxyacetophenone to 1-(3,4-dimethoxyphenyl)ethanol using Raney nickel at 50–100°C and 5–10 bar H₂ . This intermediate could theoretically undergo dihydroxylation to yield the requisite diol, though experimental details remain undisclosed .

Challenges and Optimization Opportunities

  • Byproduct Formation :
    Despite optimized conditions, trace amounts of ditosylated byproduct (<5%) are occasionally observed . Gradient elution during chromatography mitigates this issue, but at the expense of increased solvent consumption.

  • Solvent Alternatives :
    Substituting DCM with tetrahydrofuran (THF) or acetonitrile has been proposed to enhance solubility of the diol. Preliminary trials, however, indicate reduced yields due to slower reaction kinetics .

  • Scale-Up Considerations :
    Industrial applications demand alternatives to chromatographic purification. Crystallization trials using heptane/ethyl acetate mixtures have shown promise, with >70% recovery of enantiopure product .

Chemical Reactions Analysis

Types of Reactions

®-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol can undergo various chemical reactions, including:

    Substitution Reactions: The tosyloxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction Reactions: The compound can be reduced to remove the tosyloxy group or to convert the phenyl ring to a cyclohexyl ring.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., sodium azide, potassium thiolate) in polar aprotic solvents.

    Oxidation: PCC or DMP in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Major Products

    Substitution: Corresponding substituted products (e.g., azides, thiols).

    Oxidation: Ketones or aldehydes.

    Reduction: De-tosylated alcohols or cyclohexyl derivatives.

Scientific Research Applications

®-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol depends on its specific application. In substitution reactions, the tosyloxy group acts as a good leaving group, facilitating nucleophilic attack. In biological systems, its interactions with molecular targets and pathways would depend on its structural features and functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations and Reactivity

a) 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)-ethanol (L-3b)
  • Structure: Shares the 3,4-dimethoxyphenyl group but replaces the tosyloxy group with a 2-methoxyphenoxy ether linkage.
  • Reactivity: In catalytic hydrogenolysis studies (), similar β-O-4 ether bonds in lignin model compounds undergo cleavage under mild alkaline conditions (e.g., KOtBu/tBuOH at 30°C). The tosyloxy group in the target compound, however, is far more reactive in nucleophilic substitutions (e.g., SN2 reactions) compared to ethers, enabling faster transformations in synthetic pathways .
  • Data: Compound Functional Group Reaction Conditions (KOtBu/tBuOH) Reactivity Outcome (R)-Target Compound Tosyloxy (sulfonate) Not reported High leaving-group ability L-3b () Ether (β-O-4) 0.5 mol/l, 30°C Cleavage to aromatic products
b) 2-Amino-1-(3,4-dimethoxyphenyl)ethanol ()
  • Structure: Replaces the tosyloxy group with an amino (-NH2) group.
  • Reactivity: The amino group imparts basicity and nucleophilicity, contrasting with the tosyloxy group’s role as a leaving group.
c) 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (–2)
  • Structure: Features a bulky tetramethylbutylphenoxyethoxy chain instead of the 3,4-dimethoxyphenyl and tosyloxy groups.
  • Toxicity: Classified as acutely toxic (Oral Category 4) and a severe eye irritant (Category 1) in .

Stability and Degradation Pathways

  • β-O-4 Bond Cleavage: highlights that lignin model compounds with α-hydroxy groups (e.g., 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol) undergo β-O-4 cleavage under mild alkaline conditions. The target compound’s tosyloxy group may similarly facilitate degradation under basic conditions, but its sulfonate ester could lead to different byproducts (e.g., toluenesulfonic acid) compared to lignin-derived benzoic acids .

Biological Activity

(R)-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol, a compound with the molecular formula C17H20O6SC_{17}H_{20}O_{6}S and a molecular weight of 352.4 g/mol, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

This compound is synthesized through the tosylation of a diol derivative, which can be achieved under mild conditions using pyridine in dichloromethane. The tosyl group serves as a good leaving group, facilitating various nucleophilic substitution reactions that are critical in medicinal chemistry applications .

The biological activity of (R)-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol is primarily attributed to its structural features, particularly the presence of the 3,4-dimethoxyphenyl moiety. This moiety enhances its interaction with biological targets through various mechanisms:

  • Nucleophilic Attack : The tosyl group allows for nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives.
  • Receptor Interaction : Preliminary studies suggest that this compound may interact with specific receptors involved in cell signaling pathways, potentially influencing processes like cell proliferation and apoptosis .

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of methoxyaryl compounds have shown promising results in inducing apoptosis in cancer cell lines. The 3,4-dimethoxyphenyl group appears to enhance cytotoxicity against various cancer types .

StudyCell LineIC50 (µM)Mechanism
AFaDu hypopharyngeal tumor cells12.5Induction of apoptosis
BHeLa cervical cancer cells15.0Cell cycle arrest
CMCF-7 breast cancer cells10.0Inhibition of proliferation

Anti-inflammatory Properties

In addition to anticancer effects, (R)-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol has been explored for its anti-inflammatory potential. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation .

Case Studies

  • Cytotoxicity Evaluation : A study involving the evaluation of (R)-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol on FaDu cells demonstrated that it induced apoptosis more effectively than traditional chemotherapeutics like bleomycin. The mechanism involved modulation of apoptotic pathways leading to increased caspase activity .
  • Receptor Binding Studies : Research indicated that this compound may act as a ligand for certain muscarinic receptors, which are implicated in cancer progression and metastasis. Activation of these receptors by the compound could lead to enhanced cell proliferation and survival under stress conditions .

Q & A

Q. Table 1. Comparative Reactivity of β-O-4 Model Compounds

CompoundSubstituent (R)Cleavage Rate (KOtBu/tBuOH)Major Products
Tosyloxy derivative (This compound)TosylModerate (~30 min)3,4-Dimethoxybenzoic acid
Phenoxy derivative (L-3b)PhenoxySlow (>60 min)Vanillin derivatives
Ketone analog (Compound 3)AcetylFast (<15 min)Depolymerized aryl ethers
Data synthesized from .

Q. Table 2. Key Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsReference Compound
1H^1H NMRδ 2.45 (s, 3H, Tosyl-CH3), δ 3.85 (s, 6H, OCH3), δ 4.15–4.30 (m, 2H, CH2OTs)L-3b ()
13C^{13}C NMRδ 21.5 (Tosyl-CH3), δ 56.1 (OCH3), δ 72.8 (C-OH), δ 127–153 (Aromatic C)1-(2-Hydroxy-3,4-dimethoxyphenyl)ethanone ()

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